molecular formula C19H13FN2O2 B5552003 phenyl(2-pyridinyl)methanone O-(4-fluorobenzoyl)oxime

phenyl(2-pyridinyl)methanone O-(4-fluorobenzoyl)oxime

Cat. No. B5552003
M. Wt: 320.3 g/mol
InChI Key: YHPGTVOAFWGBAD-PYCFMQQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl(2-pyridinyl)methanone O-(4-fluorobenzoyl)oxime is a compound of interest in various fields of chemistry due to its unique structure and properties. This compound exhibits intriguing chemical and physical characteristics that make it a subject of study in crystallography and organic synthesis.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions. For instance, similar compounds have been synthesized through substitution reactions, as seen in the synthesis of boric acid ester intermediates with benzene rings (Huang et al., 2021). These processes typically involve the use of various reagents and catalysts to achieve the desired product.

Scientific Research Applications

Organic Synthesis and Material Science

Phenyl(2-pyridinyl)methanone derivatives are utilized in organic synthesis to create complex molecules with specific optical properties. For example, a study by Volpi et al. (2017) demonstrated the one-pot synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, showcasing their potential in creating luminescent materials with large Stokes' shifts, which are valuable in the development of low-cost emitters for various applications (Volpi et al., 2017).

Crystallography and Molecular Structure

The study of phenyl(2-pyridinyl)methanone derivatives extends to crystallography to understand their molecular and crystal structures. For instance, Rodríguez-Mora et al. (2013) reported on a second monoclinic polymorph of (E)-phenyl(pyridin-2-yl)methanone oxime, contributing to the knowledge of polymorphism in these compounds and their potential applications in materials science (Rodríguez-Mora et al., 2013).

Medicinal Chemistry

In medicinal chemistry, derivatives of phenyl(2-pyridinyl)methanone are explored for their biological activities. A study by Malik and Khan (2014) on (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives highlighted their potential as sodium channel blockers and anticonvulsant agents, indicating the therapeutic applications of these compounds (Malik & Khan, 2014).

Sensing and Detection

Phenyl(2-pyridinyl)methanone derivatives also find applications in sensing and detection. A novel ampyrone-based azo dye, synthesized by Bartwal et al. (2017), demonstrated high selectivity and sensitivity towards Al3+ ions, showcasing the utility of these compounds in developing colorimetric fluorescent probes for metal ions in semi-aqueous mediums (Bartwal et al., 2017).

properties

IUPAC Name

[(Z)-[phenyl(pyridin-2-yl)methylidene]amino] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2O2/c20-16-11-9-15(10-12-16)19(23)24-22-18(14-6-2-1-3-7-14)17-8-4-5-13-21-17/h1-13H/b22-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPGTVOAFWGBAD-PYCFMQQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NOC(=O)C2=CC=C(C=C2)F)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=C(C=C2)F)/C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.